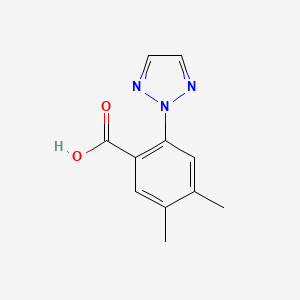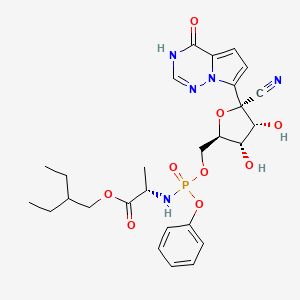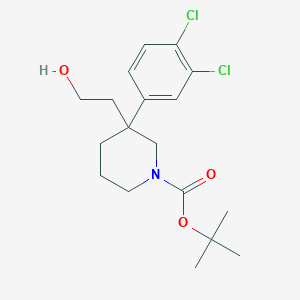
3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3,4-dichlorophenyl group using a halogenation reaction.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the dichlorophenyl group to a less oxidized state.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, alkylating agents
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Reduced dichlorophenyl derivatives
Substitution Products: Various substituted piperidine derivatives
科学研究应用
Chemistry
Synthesis of New Derivatives: The compound can be used as a starting material for the synthesis of new piperidine derivatives with potential pharmacological activities.
Biology
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological systems.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
Chemical Industry: The compound can be used in the chemical industry for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
- 3-(3,4-Dichlorophenyl)-1-piperidinecarboxylic Acid tert-Butyl Ester
- 3-(2-Hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester
- 3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid Methyl Ester
Uniqueness
The presence of both the 3,4-dichlorophenyl group and the hydroxyethyl group in the compound’s structure may confer unique pharmacological properties, making it distinct from other similar compounds.
属性
分子式 |
C18H25Cl2NO3 |
|---|---|
分子量 |
374.3 g/mol |
IUPAC 名称 |
tert-butyl 3-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25Cl2NO3/c1-17(2,3)24-16(23)21-9-4-7-18(12-21,8-10-22)13-5-6-14(19)15(20)11-13/h5-6,11,22H,4,7-10,12H2,1-3H3 |
InChI 键 |
CYKSFJTYFSKIGP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CCO)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


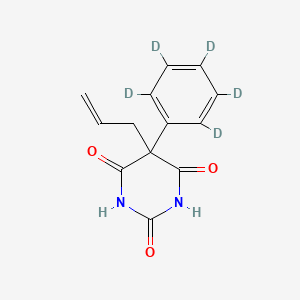
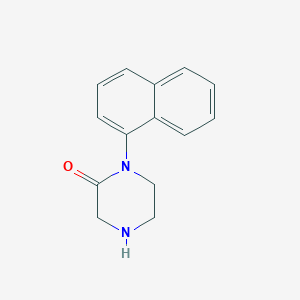


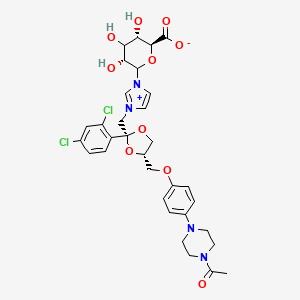
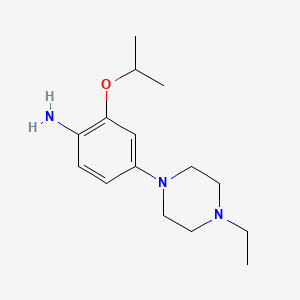
![1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate](/img/structure/B13855649.png)
![7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B13855653.png)



